molecular formula C9H11NO4S B1296329 2-(Dimethylsulfamoyl)benzoic acid CAS No. 22185-11-1

2-(Dimethylsulfamoyl)benzoic acid

Cat. No. B1296329
CAS RN: 22185-11-1
M. Wt: 229.26 g/mol
InChI Key: QZSWMTLFMZCAKU-UHFFFAOYSA-N
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Description

2-(Dimethylsulfamoyl)benzoic acid is a chemical compound with the molecular formula C9H11NO4S. It has a molecular weight of 229.26 g/mol . The IUPAC name for this compound is 2-(dimethylsulfamoyl)benzoic acid .


Molecular Structure Analysis

The molecular structure of 2-(Dimethylsulfamoyl)benzoic acid consists of a benzene ring attached to a carboxylic acid group and a dimethylsulfamoyl group . The InChI code for this compound is InChI=1S/C9H11NO4S/c1-10(2)15(13,14)8-6-4-3-5-7(8)9(11)12/h3-6H,1-2H3,(H,11,12) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Dimethylsulfamoyl)benzoic acid include a molecular weight of 229.26 g/mol, a topological polar surface area of 83.1 Ų, and a complexity of 331 . The compound has one hydrogen bond donor and five hydrogen bond acceptors .

Scientific Research Applications

  • Materials Research and Pharmaceutical Applications

    • Benzoic acid (BA) derivatives are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .
    • They have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations .
    • Introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted BA systems .
    • Among the functional groups, the OH and COOH substituted compounds are widely researched towards understanding several inter- and even intra-molecular interactions .
  • Raman Spectroscopic Studies

    • Raman spectroscopic studies and density functional theory (DFT) calculations have been used to study the high pressure behavior of the –OH and –COOH substituted BA derivatives .
    • This helps in understanding the influence of weak, non-bonded interactions in BA derivatives .
    • The (ambient) Raman spectra of two of the ortho-substituted BA, namely salicylic acid (SA; 1, 2-hydroxybenzoic acid) and o-phthalic acid (PA; 1, 2-carboxybenzoic acid), are compared and briefly discussed .
  • Corrosion Inhibitors

    • Benzoic acid derivatives have been evaluated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
    • The inhibition efficiency of these inhibitors increased with the increase in concentration .
    • Quantum chemical calculations and Monte Carlo simulations have also been used for further insight into the adsorption mechanism of the inhibitor molecules on Fe (110) .
  • Extraction Methods for Isolation from Natural Samples

    • Several extraction techniques, such as Soxhlet extraction, solid phase extraction using molecularly imprinted polymer, matrix solid phase dispersion, and supercritical fluid extraction were evaluated for the isolation and purification of phenolic compounds, e.g., benzoic acids from natural samples of Melissa officinalis .
    • The results showed that the recovery rates of gallic acid, p-hydroxybenzoic acid, protocatechuic acid, gentisic acid, vanillic acid, and syringic acid from biological materials by MSPD was equivalent with and, in fact, higher than that of conventional extraction methods .
  • Inhibitor of Cytosolic Phospholipase A2α (cPLA2α)

    • Certain N, N-disubstituted 4-sulfamoylbenzoic acid derivatives have been found to inhibit cytosolic phospholipase A2α (cPLA2α) with micromolar activity .
    • This was discovered through a ligand-based virtual screening approach .
    • The inhibition of cPLA2α can have potential applications in the treatment of diseases where the enzyme plays a crucial role .
  • Chemical Manufacturing

    • 2-(N,N-Dimethylsulfamoyl)benzoic acid is used in the chemical industry .
    • It is often used as a reagent or intermediate in the synthesis of other chemical compounds .
    • The specific applications can vary widely depending on the other compounds being synthesized .
  • Food Preservative

    • One of the most common applications of benzoic acid is as a preservative in the food and beverage industry .
    • Its antimicrobial properties make it effective against bacteria and fungi, extending the shelf life of various products, including jams, fruit juices, and soft drinks .
  • Pharmaceuticals

    • Benzoic acid and its derivatives play a crucial role in the pharmaceutical industry .
    • It serves as a precursor for the synthesis of many pharmaceuticals, including certain antifungal medications .
  • Plasticizers

    • Benzoic acid and its salts are utilized as plasticizers in the manufacturing of plastics, resins, and lacquers .
    • They enhance flexibility and durability in these materials .
  • Perfumes and Fragrances

    • Due to its aromatic properties, benzoic acid is employed in the production of perfumes and fragrances .
    • It contributes a sweet and pleasant scent to various cosmetic and personal care products .
  • Medicinal Uses

    • Benzoic acid has been historically used in traditional medicine for its antimicrobial properties .
    • While its direct medicinal use has diminished, its derivatives continue to be essential in modern drug development .
  • Chemical Manufacturing

    • 2-(N,N-Dimethylsulfamoyl)benzoic acid is used in the chemical industry .
    • It is often used as a reagent or intermediate in the synthesis of other chemical compounds .
    • The specific applications can vary widely depending on the other compounds being synthesized .

Safety And Hazards

The safety data sheet for benzoic acid, a related compound, indicates that it can cause skin irritation, serious eye damage, and specific target organ toxicity through repeated exposure . It’s important to handle 2-(Dimethylsulfamoyl)benzoic acid with appropriate safety measures.

Future Directions

While specific future directions for 2-(Dimethylsulfamoyl)benzoic acid are not available, research into similar compounds such as benzoic acid derivatives is ongoing. These compounds are being studied for their potential applications in treating various diseases .

properties

IUPAC Name

2-(dimethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-10(2)15(13,14)8-6-4-3-5-7(8)9(11)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSWMTLFMZCAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10302845
Record name 2-(dimethylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylsulfamoyl)benzoic acid

CAS RN

22185-11-1
Record name 22185-11-1
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Record name 2-(dimethylsulfamoyl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(N,N-dimethylsulfamoyl)benzoic acid
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